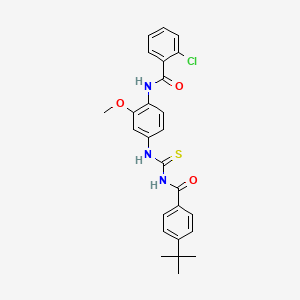
N-(4-clorofenil)hidrazona de 2-(etilsulfanil)-1-metil-1H-imidazol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone is a synthetic organic compound characterized by its intricate chemical structure
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone finds utility in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug design and development, particularly as a scaffold for pharmaceuticals.
Industry: Employed in the synthesis of fine chemicals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone involves multi-step organic reactions. Commonly, the synthesis begins with the preparation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde. This intermediate is typically formed through the reaction of ethyl thiolate and 1-methylimidazole-5-carbaldehyde under controlled conditions.
Once 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is obtained, it undergoes a hydrazone formation reaction with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, which facilitates the condensation of the aldehyde and hydrazine components.
Industrial Production Methods
In an industrial setting, large-scale production of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone involves optimization of the reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve high-quality end products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone can undergo a variety of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the imidazole ring or the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Depending on the reaction type, major products formed can include sulfoxides, sulfones, reduced imidazole derivatives, or various substituted phenylhydrazones.
Mecanismo De Acción
Molecular Targets and Pathways
The precise mechanism of action depends on the context of its application. In medicinal chemistry, it may interact with specific biological targets, such as enzymes or receptors, inhibiting or modulating their activity. For example, the imidazole ring can mimic natural substrates, while the ethylsulfanyl and 4-chlorophenyl groups contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone: Similar structure, with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone: Similar structure, with a 4-fluorophenyl group instead of a 4-chlorophenyl group.
Uniqueness
The presence of the ethylsulfanyl and 4-chlorophenyl groups in the compound provides unique chemical properties, influencing its reactivity, binding characteristics, and potential applications in various fields. These specific substituents can alter the compound's physical and chemical behavior compared to its analogs.
There you have it, a deep dive into the world of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone. Any particular aspect piqued your interest?
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHDIPBISFRJKK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)


![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588870.png)


![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2588879.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)
![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)
